2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
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Overview
Description
2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core with pyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available aromatic ketones and aldehydes. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation, which facilitates the formation of the quinoline and pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
- 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Uniqueness
2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to the specific positioning of the pyridine rings, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-pyridin-4-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-5-9-22-10-6-15)18-13-20(16-7-11-23-12-8-16)25-19-4-2-1-3-17(18)19/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFSVOLFZLFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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